molecular formula C22H27FN4O3 B2844170 N1-(4-fluorobenzyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide CAS No. 1049569-35-8

N1-(4-fluorobenzyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide

Cat. No. B2844170
CAS RN: 1049569-35-8
M. Wt: 414.481
InChI Key: QCVKVOCBIOPZSA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a fluorobenzyl group, a methoxyphenyl group, and a piperazine ring. These groups are common in many pharmaceuticals and could potentially give the compound a variety of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Scientific Research Applications

PET Radiotracer Development

N1-(4-fluorobenzyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide and its analogs have been explored for their potential as PET (Positron Emission Tomography) radiotracers. For example, studies have developed PET tracers based on similar compounds for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders. These tracers show high brain uptake, slow brain clearance, and stability, making them promising candidates for neurological studies (García et al., 2014).

Receptor Binding Studies

Compounds with structures akin to this compound have been evaluated for their binding affinity at CNS receptors, including 5-HT1A receptors. Such studies contribute to understanding the pharmacological profile of potential drugs and their mechanism of action in treating neuropsychiatric conditions (Plenevaux et al., 2000).

Structural Studies

The molecular structure of related compounds has been determined through crystallography, providing insights into the conformational details and interactions that may underlie their biological activity. For instance, crystallographic studies offer a detailed view of the molecular geometry and potential interactions with biological targets (Faizi et al., 2016).

Oxidative Removal Studies

Research has also been conducted on the oxidative removal of protecting groups from similar piperazine derivatives. These studies are crucial for the synthesis and modification of pharmacologically active compounds, improving their activity or reducing toxicity (Yamaura et al., 1985).

Metabolite Identification

Investigations into the metabolism of compounds structurally related to this compound help in understanding their biotransformation and potential effects in biological systems. Identifying metabolites aids in evaluating the safety and efficacy of these compounds (Kawashima et al., 1991).

properties

IUPAC Name

N'-[(4-fluorophenyl)methyl]-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O3/c1-30-20-8-6-19(7-9-20)27-14-12-26(13-15-27)11-10-24-21(28)22(29)25-16-17-2-4-18(23)5-3-17/h2-9H,10-16H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVKVOCBIOPZSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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